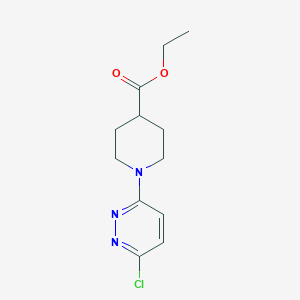

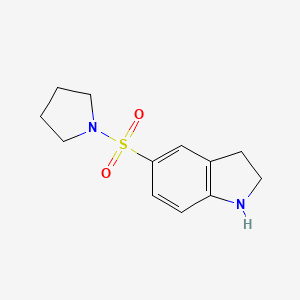

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Overview

Description

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, also known as ECPPC, is an organic compound that is used in numerous scientific research applications. It is a versatile chemical that has a wide range of applications, including synthesis, catalysis, and drug discovery. ECPPC has been studied extensively, and its structure and properties have been well characterized.

Scientific Research Applications

Synthetic Routes and Chemical Properties

Graphical Synthetic Routes of Vandetanib : This study reviews the existing synthetic routes of Vandetanib, a compound related to Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, analyzing different synthetic routes to find a suitable industrial production method. The research highlights a specific route involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate leading to the title compound, demonstrating favorable yield and commercial value in manufacturing scale (W. Mi, 2015).

Pharmacokinetics and Toxicology

Clinical Pharmacokinetics of Irinotecan : This article reviews the clinical pharmacokinetics of Irinotecan, which contains a similar piperidine structure, emphasizing its metabolism and the role of its active metabolite SN-38. The pharmacokinetics data provided insights into the drug's distribution, metabolism, and excretion, highlighting the importance of understanding these processes for optimizing therapeutic efficacy and minimizing toxicity (G. Chabot, 1997).

Antioxidant Activity and Chemical Analysis

Analytical Methods Used in Determining Antioxidant Activity : This review discusses various tests used to determine antioxidant activity, focusing on the chemical reactions and spectrophotometry techniques involved. Although not directly mentioning this compound, the methods outlined are applicable for analyzing the antioxidant capacity of related compounds (I. Munteanu & C. Apetrei, 2021).

Biocompatible Materials

Semisynthetic Resorbable Materials from Hyaluronan Esterification : Research on modified natural polymers, including a focus on hyaluronan derivatives for clinical applications, sheds light on the broader context of using chemical modifications, such as esterification, to enhance biological properties. This review could inform the development of biocompatible materials related to this compound derivatives (D. Campoccia et al., 1998).

Hazard Analysis

Hazards of Urethane (Ethyl Carbamate) : A comprehensive review of the literature on urethane highlights its use, pharmacology, and carcinogenicity, providing a framework for evaluating the safety and potential risks associated with related compounds, including this compound (K. Field & C. Lang, 1988).

Safety and Hazards

properties

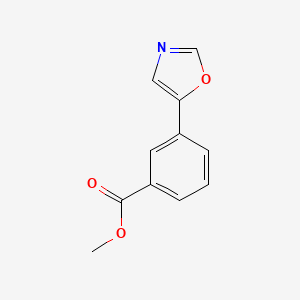

IUPAC Name |

ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPBMDNKGJVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423358 | |

| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252263-47-1 | |

| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)